Introduction: The Strategic Importance of a Versatile Indole Scaffold
Introduction: The Strategic Importance of a Versatile Indole Scaffold
An In-Depth Technical Guide to Methyl 6-methyl-1H-indole-3-carboxylate
Methyl 6-methyl-1H-indole-3-carboxylate is a heterocyclic compound belonging to the indole family, a structural motif of paramount importance in the fields of medicinal chemistry and materials science. The indole core is a privileged scaffold, appearing in numerous natural products, pharmaceuticals, and agrochemicals. This specific derivative, functionalized with a methyl group at the 6-position and a methyl ester at the 3-position, serves as a highly versatile and strategically important building block for the synthesis of more complex, biologically active molecules. Its utility is particularly noted in the development of novel therapeutic agents, including angiokinase inhibitors and compounds with potential applications in treating neurological disorders and parasitic diseases.[1][2][3][4]
This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It covers the core physicochemical properties, validated synthesis protocols with mechanistic insights, detailed spectroscopic characterization, and critical safety information for Methyl 6-methyl-1H-indole-3-carboxylate.
Part 1: Core Physicochemical and Structural Properties
A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and research. The introduction of the methyl group at the 6-position subtly influences the electronic and steric properties of the indole ring compared to its unsubstituted parent, which can be leveraged in targeted drug design.
Table 1: Physicochemical Properties of Methyl 6-methyl-1H-indole-3-carboxylate
| Property | Value | Source |
| IUPAC Name | methyl 6-methyl-1H-indole-3-carboxylate | N/A |
| Molecular Formula | C₁₁H₁₁NO₂ | |
| Molecular Weight | 189.21 g/mol | N/A |
| CAS Number | 184151-49-3 (related structure) | |
| Appearance | Solid (predicted) | |
| Melting Point | Not specified, but related indole-6-carboxylates melt around 76-80 °C. | N/A |
| Boiling Point | 341.8 ± 22.0 °C at 760 mmHg (predicted for a related isomer). | |
| InChI Key | DYUBOSKPVMRVDM-UHFFFAOYSA-N (related isomer) | |
| Canonical SMILES | CC1=CC2=C(C=C1)C(=CN2)C(=O)OC | N/A |
Part 2: Synthesis and Mechanistic Rationale
The synthesis of Methyl 6-methyl-1H-indole-3-carboxylate is most reliably achieved through a two-stage process: the construction of the indole ring via the Fischer Indole Synthesis, followed by esterification of the resulting carboxylic acid. This approach is favored due to the wide availability of the precursors and the high yields typically obtained.
Conceptual Overview: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and robust chemical reaction for producing indoles from an arylhydrazine and a carbonyl compound (an aldehyde or ketone) under acidic conditions.[5][6] The choice of a Brønsted acid (like HCl, H₂SO₄) or a Lewis acid (like ZnCl₂) is critical for catalyzing the key steps.[5][7][8] The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a critical[9][9]-sigmatropic rearrangement to form a new C-C bond, ultimately leading to the aromatic indole ring after the elimination of ammonia.[8]
Following the formation of the indole-3-carboxylic acid, a Fischer-Speier esterification is employed. This is an acid-catalyzed reaction where an excess of the alcohol (methanol, in this case) is used to drive the equilibrium towards the ester product, a direct application of Le Châtelier's Principle.[10]
Experimental Protocol
Stage 1: Synthesis of 6-Methyl-1H-indole-3-carboxylic acid via Fischer Indole Synthesis
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve (4-methylphenyl)hydrazine hydrochloride in ethanol.
-
Add an equimolar amount of pyruvic acid to the solution.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the phenylhydrazone intermediate can often be observed as a precipitate.
-
Causality: This initial condensation is a standard imine formation reaction. The acidic proton from the hydrazine hydrochloride salt can catalyze this step.
-
-
Indolization (Cyclization):
-
To the hydrazone mixture, add a strong acid catalyst. Polyphosphoric acid (PPA) or a mixture of acetic acid and sulfuric acid are effective.
-
Heat the reaction mixture to reflux (typically 80-100 °C) for 2-4 hours.[6][8]
-
Causality: The acid protonates the hydrazone, facilitating tautomerization to an enamine. This enamine undergoes the key[9][9]-sigmatropic rearrangement, followed by aromatization with the elimination of an ammonia molecule to yield the stable indole ring.[5]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and pour it into ice-water to precipitate the crude 6-methyl-1H-indole-3-carboxylic acid.
-
Filter the solid, wash with cold water, and dry. Recrystallization from an ethanol/water mixture can be used for purification.
-
Stage 2: Esterification to Methyl 6-methyl-1H-indole-3-carboxylate
-
Reaction Setup:
-
Suspend the dried 6-methyl-1H-indole-3-carboxylic acid (1.0 eq) in an excess of methanol (which acts as both solvent and reactant).
-
Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%) dropwise while cooling the flask in an ice bath.
-
Causality: The strong acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.[10]
-
-
Reaction and Work-up:
-
Heat the mixture to reflux for 3-5 hours.[11]
-
Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution (to neutralize the acid catalyst) and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent to yield the crude product.
-
Purify the crude Methyl 6-methyl-1H-indole-3-carboxylate by column chromatography on silica gel or by recrystallization.
-
Visualization of the Synthesis Workflow
Caption: Standard workflow for structural confirmation of the final product.
Part 4: Safety, Handling, and Storage
As a research chemical, Methyl 6-methyl-1H-indole-3-carboxylate requires careful handling. The safety information is based on data for analogous indole carboxylates. [9][12][13][14]
-
Hazard Identification :
-
Precautionary Measures :
-
P261 : Avoid breathing dust/fume/gas/mist/vapors/spray. [13] * P280 : Wear protective gloves, protective clothing, eye protection, and face protection. [13][14] * P302 + P352 : IF ON SKIN: Wash with plenty of soap and water. [13] * P305 + P351 + P338 : IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [13]
-
-
Storage :
-
Store in a cool, dry, well-ventilated place. [13] * Keep container tightly closed and store under an inert atmosphere if possible to prevent degradation.
-
Conclusion
Methyl 6-methyl-1H-indole-3-carboxylate is a valuable chemical intermediate whose properties and synthesis are well-understood within the principles of modern organic chemistry. The reliable Fischer indole synthesis followed by esterification provides a robust pathway for its production on a laboratory scale. Its defined physicochemical properties and characteristic spectroscopic signature make it a dependable building block for scientists engaged in the design and synthesis of novel, high-value molecules, particularly in the realm of drug discovery. Adherence to established protocols and safety measures is essential for its successful and safe application in research endeavors.
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